molecular formula C13H13N3O3 B7577219 N-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No. B7577219
M. Wt: 259.26 g/mol
InChI Key: HPLMADKYESXCEB-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide, commonly known as MPDC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. MPDC is a member of the pyrazole class of compounds and is structurally related to other bioactive molecules such as celecoxib and rofecoxib.

Mechanism of Action

The mechanism of action of MPDC involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are signaling molecules that play a role in inflammation and pain. In cancer cells, COX-2 is overexpressed and promotes tumor growth and metastasis. MPDC binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of prostaglandins and inhibiting tumor growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, MPDC has been shown to exhibit other biological activities. Studies have shown that MPDC exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MPDC has also been shown to exhibit neuroprotective activity by reducing the production of reactive oxygen species (ROS) and inhibiting neuronal cell death.

Advantages and Limitations for Lab Experiments

MPDC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be improved by recrystallization. MPDC exhibits potent biological activities, making it a promising candidate for drug development. However, there are also some limitations to the use of MPDC in lab experiments. MPDC has low solubility in water, which can make it difficult to use in certain assays. Additionally, MPDC has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for research on MPDC. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MPDC. Another area of research is the investigation of the anticancer activity of MPDC in animal models. Additionally, more research is needed to determine the safety and efficacy of MPDC in humans, and clinical trials are needed to evaluate its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, MPDC is a promising synthetic compound that exhibits potent biological activities, including anticancer, anti-inflammatory, and neuroprotective activity. The synthesis of MPDC involves a series of chemical reactions starting from commercially available starting materials. MPDC exerts its biological activities by inhibiting the activity of COX-2, an enzyme that is overexpressed in many types of cancer and is involved in promoting tumor growth and metastasis. While there are some limitations to the use of MPDC in lab experiments, there are also several future directions for research on this compound, including the development of more potent and selective COX-2 inhibitors and the investigation of its anticancer activity in animal models.

Synthesis Methods

The synthesis of MPDC involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1-methyl-1H-pyrazole-3-carboxamide in the presence of a base to yield MPDC. The overall yield of MPDC is around 40%, and the purity can be improved by recrystallization.

Scientific Research Applications

MPDC has been extensively studied for its potential as a therapeutic agent for various diseases. One of the most promising applications of MPDC is in the treatment of cancer. Studies have shown that MPDC exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. MPDC exerts its anticancer activity by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in promoting tumor growth and metastasis.

properties

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-7-11(16-15-8)14-13(17)9-3-2-4-10-12(9)19-6-5-18-10/h2-4,7H,5-6H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLMADKYESXCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

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